Benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt
Description
The magnesium salt replaces two hydrogen ions from the carboxylic acid group with a Mg²⁺ cation, forming Mg(C₁₁H₁₃O₂)₂. Magnesium salts are often used in applications requiring divalent cations, such as stabilizers, catalysts, or in formulations where low toxicity is critical .
Properties
CAS No. |
52509-83-8 |
|---|---|
Molecular Formula |
C22H26MgO4 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
magnesium;4-tert-butylbenzoate |
InChI |
InChI=1S/2C11H14O2.Mg/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h2*4-7H,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
OLQWRAPVOQGZQV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Related CAS |
98-73-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 4-(1,1-dimethylethyl)benzoate can be synthesized through the reaction of 4-(1,1-dimethylethyl)benzoic acid with a magnesium source, such as magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of magnesium 4-(1,1-dimethylethyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Magnesium 4-(1,1-dimethylethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the magnesium ion is replaced by other cations.
Complexation Reactions: It can form complexes with other metal ions or organic ligands.
Common Reagents and Conditions
Common reagents used in reactions with magnesium 4-(1,1-dimethylethyl)benzoate include strong acids, bases, and complexing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving magnesium 4-(1,1-dimethylethyl)benzoate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product would be a new magnesium salt with a different anion .
Scientific Research Applications
Scientific Research Applications
Magnesium benzoate's primary application is as a preservative in cosmetic products, where it inhibits microbial growth. It is also used in food preservation and as a flavoring agent. Furthermore, it acts as a stabilizer in various formulations, enhancing product shelf life and safety.
The synthesis of magnesium benzoate typically involves the neutralization of benzoic acid with magnesium hydroxide or magnesium carbonate.Alternative synthetic pathways may involve Grignard reagents or other methods to introduce the magnesium ion into the benzoate structure. Magnesium benzoate is soluble in water. It can also undergo thermal decomposition at high temperatures, leading to the formation of benzene and carbon dioxide.
Benzoates
Salts and esters of benzoic acid are known as benzoates . Benzoic acid and its salts, including magnesium benzoate, are used as food preservatives, with E numbers E210, E211, E212, and E213 . These compounds inhibit the growth of mold, yeast, and some bacteria by absorbing benzoic acid into the cell . If the intracellular pH changes to 5 or lower, the anaerobic fermentation of glucose through phosphofructokinase is decreased by 95% . The efficacy of benzoic acid and benzoate depends on the pH of the food . They are used as preservatives for acidic foods and beverages like citrus fruit juices, sparkling drinks, soft drinks, pickles, and other acidified foods . Typical concentrations range between 0.05 and 0.1% .
Potential hazards
Mechanism of Action
The mechanism of action of magnesium 4-(1,1-dimethylethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The magnesium ion plays a crucial role in stabilizing the structure of the compound and facilitating its interactions with biological molecules. The pathways involved include metal ion coordination and ligand binding .
Comparison with Similar Compounds
Structural and Physical Properties
*Calculated as 2×(178.23 – 1.01) + 24.305 = 380.75 g/mol.
Toxicity and Environmental Impact
- Magnesium Salt : Magnesium is an essential mineral with low toxicity, making its salts environmentally preferable .
- Heavy Metal Salts (Ba, Pb, Cd) : Barium, lead, and cadmium salts are heavily restricted due to bioaccumulation and toxicity. For example, lead 4-tert-butylbenzoate is banned above 500 ppm in automotive materials .
- Zinc Salt : Moderately regulated; zinc is less toxic than cadmium or lead but subject to occupational exposure limits .
Biological Activity
Benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt, also known as magnesium 4-tert-butylbenzoate, is a compound of interest in various biological and chemical research fields. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Chemical Formula : C11H14O2Mg
- Molecular Weight : Approximately 210.5 g/mol
- Structure : The compound features a benzoic acid backbone with a tert-butyl group at the para position and a magnesium ion associated with the carboxylate group.
The biological activity of magnesium 4-tert-butylbenzoate is primarily attributed to its interaction with various biomolecules. The magnesium ion plays a critical role in stabilizing the compound and facilitating interactions with enzymes and receptors. Key mechanisms include:
- Metal Ion Coordination : The magnesium ion can coordinate with oxygen atoms in biomolecules, influencing their structure and function.
- Ligand Binding : The compound may act as a ligand for specific receptors or enzymes, affecting their activity and signaling pathways.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. Magnesium 4-tert-butylbenzoate has been studied for its potential to inhibit bacterial growth. It is believed to disrupt microbial cell membranes, leading to cell lysis .
Toxicological Studies
Toxicological assessments have highlighted the potential adverse effects of high doses of this compound:
- Acute Toxicity : In rodent studies, doses exceeding 500 mg/kg body weight resulted in gastrointestinal disturbances and weight loss. At higher concentrations (10,000 ppm), significant mortality was observed among treated groups .
- Histopathological Effects : Notable effects included testicular atrophy and renal tubular necrosis at elevated doses .
Case Studies
- Testicular Atrophy in Rodents : A study reported that male rats exposed to a single dose of 500 mg/kg exhibited testicular atrophy. This finding underscores the need for careful consideration of dosage in therapeutic applications .
- Gastrointestinal Disturbances : Ingestion of high doses led to symptoms such as nausea and vomiting, indicating potential gastrointestinal toxicity associated with the compound .
Research Applications
Magnesium 4-tert-butylbenzoate is being explored for various applications:
- Pharmaceutical Development : Its properties as a potential antimicrobial agent are being investigated for use in drug formulations.
- Nutritional Supplementation : Due to its magnesium content, it is also studied as a dietary supplement aimed at addressing magnesium deficiency in humans.
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Formula | C11H14O2Mg |
| Molecular Weight | 210.5 g/mol |
| Antimicrobial Activity | Yes (inhibits bacterial growth) |
| Acute Toxicity Level | >500 mg/kg (gastrointestinal disturbances) |
| Histopathological Findings | Testicular atrophy, renal tubular necrosis |
Q & A
Basic Research Questions
What synthetic routes are optimal for preparing benzoic acid, 4-(1,1-dimethylethyl)-, magnesium salt with high purity?
The magnesium salt can be synthesized via neutralization of 4-tert-butylbenzoic acid (CAS 98-73-7, C₁₁H₁₄O₂, MW 178.23) with magnesium hydroxide or oxide. A typical protocol involves:
- Dissolving the acid in a polar solvent (e.g., water or ethanol) under reflux.
- Gradually adding stoichiometric magnesium hydroxide (Mg(OH)₂) to avoid excess base.
- Filtering and recrystallizing the product to remove impurities.
Purity can be confirmed via elemental analysis (Mg content) and FTIR (loss of -COOH peak at ~1700 cm⁻¹, replaced by carboxylate bands at ~1550–1650 cm⁻¹) .
How can researchers characterize the structural and thermal stability of this magnesium salt?
- Structural analysis : Use X-ray crystallography or powder XRD to confirm the salt’s crystalline phase. Compare with sodium salt analogs (e.g., sodium p-tert-butylbenzoate, CAS 4980-54-5) .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures. For the parent acid (4-tert-butylbenzoic acid), melting occurs at ~150–153°C ; the magnesium salt likely decomposes at higher temperatures (>250°C) due to ionic bonding.
Advanced Research Questions
What spectroscopic techniques resolve discrepancies in coordination geometry of the magnesium ion in this compound?
- Solid-state NMR : ²⁵Mg NMR can elucidate the coordination environment (e.g., octahedral vs. tetrahedral geometry).
- EXAFS/XANES : Probe Mg-O bond distances and local symmetry .
- Contradictions : If IR data suggest incomplete neutralization (residual -COOH), repeat synthesis with strict stoichiometric control or use alternative bases (e.g., MgCO₃) .
How does this magnesium salt compare to other metal salts (e.g., sodium, zinc) in catalytic or surfactant applications?
- Surfactant properties : Compare critical micelle concentration (CMC) with sodium salts (e.g., sodium p-tert-butylbenzoate, a known anionic surfactant) . Magnesium’s higher charge density may reduce CMC but increase aggregation number.
- Catalysis : Test activity in esterification or polymerization reactions. Magnesium’s Lewis acidity could enhance reaction rates compared to sodium .
What regulatory constraints apply to handling this compound in academic labs?
- While cadmium and lead salts of benzoic acid derivatives are restricted (e.g., cadmium 4-(1,1-dimethylethyl)benzoate, CAS 4167-05-9) , magnesium salts are not explicitly regulated. However, follow general guidelines for metal salts:
Data Interpretation & Method Design
How to address inconsistencies in solubility data across studies?
- Method standardization : Use consistent solvents (e.g., water, DMSO) and temperatures. For example, sodium p-tert-butylbenzoate is highly water-soluble, while magnesium salts may exhibit lower solubility due to stronger ionic interactions .
- Advanced techniques : Employ HPLC with charged aerosol detection to quantify solubility limits accurately.
What strategies optimize the salt’s stability in aqueous systems for biomedical or material studies?
- pH control : Maintain pH >8 to prevent hydrolysis of the carboxylate group.
- Lyophilization : Convert aqueous solutions into stable powders for long-term storage .
Emerging Applications
Can this magnesium salt act as a UV stabilizer in polymers, analogous to phenyl salicylate derivatives?
- Testing protocol : Incorporate the salt (1–5 wt%) into polyethylene films and expose to accelerated UV aging. Compare degradation rates (via FTIR carbonyl index) with commercial stabilizers like 4-tert-butylphenyl salicylate (CAS 87-18-3) .
- Mechanism : Magnesium may chelate free radicals or quench excited-state chromophores.
Safety & Compliance
What waste management protocols are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
